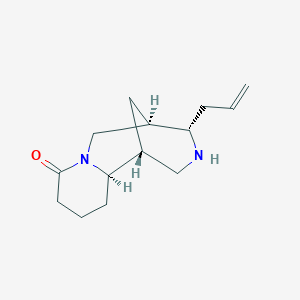

Angustifoline

描述

Angustifoline is an indolopyridine alkaloid, which is a class of compounds known for their complex structures and diverse biological activities. The compound has been synthesized in the laboratory setting, indicating its significance in the field of medicinal chemistry and drug discovery.

Synthesis Analysis

The total synthesis of angustifoline has been achieved through a series of chemical reactions that build up its complex structure. A notable approach includes a Bischler-Napieralski cyclization and a cobalt-catalyzed carbonylative lactamization, which are key steps in assembling the pentacyclic core of the molecule. Additionally, a late-stage Mukaiyama hydration was utilized to transform angustine to angustoline, highlighting the synthetic versatility and the ability to modify the core structure for potential analogs .

Molecular Structure Analysis

Angustifoline's molecular structure is characterized by a pentacyclic core, which is a common feature among indolopyridine alkaloids. The precise stereochemistry and functional groups are crucial for its biological activity. The total synthesis of related compounds, such as angustureine, involves ring-closing metathesis (RCM) and the Mitsunobu reaction, which further emphasizes the complexity and the importance of the stereochemical aspects in the synthesis of such molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of angustifoline and related compounds are intricate and require precise control over reaction conditions. For example, the intermolecular Michael-type addition is a pivotal step in forming the C15, C16 bond of the alkaloids, which is essential for the structural integrity of the molecule . The synthesis also involves stereoselective intramolecular reactions, such as nucleophile-assisted aldol-lactonization, to set the relative stereochemistry of the metabolites .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of angustifoline are not detailed in the provided papers, the synthesis and structural analyses imply that the molecule possesses properties typical of indolopyridine alkaloids. These may include a certain degree of solubility in organic solvents, reactivity towards nucleophiles and electrophiles, and the presence of chiral centers that affect its optical activity. The molecular weight and the presence of functional groups like lactams and hydroxymethyl groups also contribute to its reactivity and potential interactions with biological targets .

科学研究应用

1. 药用植物研究

Angustifoline,一种天然产物,在药用植物研究领域显示出了令人期待的结果。对angustifoline的研究主要集中在其作为抗癌剂的潜力上。例如,Ding等人(2019年)研究了angustifoline对人类结肠癌细胞的抗癌特性,发现其能够诱导剂量和时间依赖性的细胞毒性。该研究突出了angustifoline在抑制癌细胞集落形成以及诱导癌细胞自噬和凋亡方面的潜力(Ding et al., 2019)。

2. 生物碱研究

Angustifoline一直是生物碱研究的一个研究对象。Fu等人(2014年)从狭叶波氏豆的枝和叶中分离出两种新的双吲哚生物碱,angustifonines A和B。这些化合物对多种人类癌细胞系表现出细胞毒性,暗示了angustifoline衍生物的潜在治疗应用(Fu et al., 2014)。

3. 植物化学和药理学

对含有angustifoline的植物的化学成分和药理活性进行了广泛研究。Erdemoglu等人(2007年)评估了狭叶羽扇豆的生物碱组成,并将angustifoline确定为其中的一种次要生物碱。该研究还测试了L. angustifolius生物碱提取物的抗菌和抗真菌活性,表明其在抗微生物应用中的潜力(Erdemoglu et al., 2007)。

安全和危害

属性

IUPAC Name |

(1R,2R,9R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIPIBIDDZPDAV-FVCCEPFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H]1[C@@H]2C[C@H](CN1)[C@H]3CCCC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, decahydro-4-(2-propenyl)-, (1S-(1alpha,4alpha,5alpha,11aalpha))- | |

CAS RN |

550-43-6 | |

| Record name | Angustifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

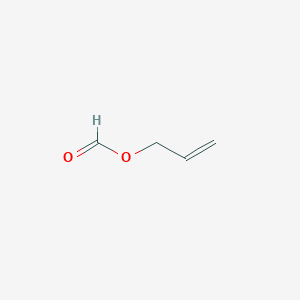

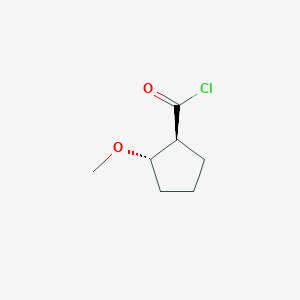

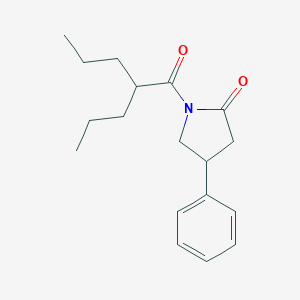

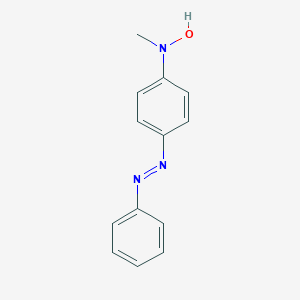

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

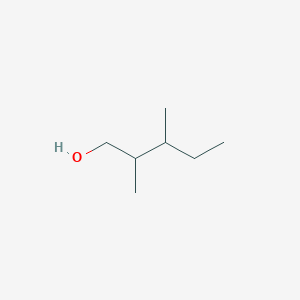

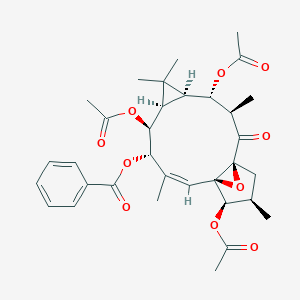

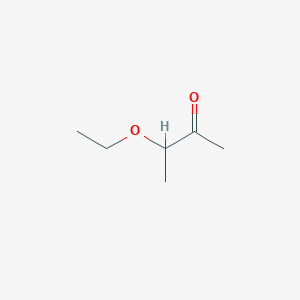

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)